molecular formula C10H8N2S2 B5541186 2-Amino-4-phenyl-1,3-thiazine-6-thione CAS No. 52039-28-8

2-Amino-4-phenyl-1,3-thiazine-6-thione

Cat. No.: B5541186
CAS No.: 52039-28-8
M. Wt: 220.3 g/mol
InChI Key: PMCYYVHDPYDPOO-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-1,3-thiazine-6-thione is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-1,3-thiazine-6-thione typically involves the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O). This reaction leads to the formation of this compound in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-1,3-thiazine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-phenyl-1,3-thiazine-6-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-1,3-thiazine-6-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-thienyl)-1,3-thiazine-6-thione: Similar in structure but with a thienyl group instead of a phenyl group.

    2-Amino-4-phenyl-6H-1,3-thiazine-2-amine: Differing in the position of the amino group.

Uniqueness

2-Amino-4-phenyl-1,3-thiazine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-10-12-8(6-9(13)14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCYYVHDPYDPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352052
Record name ST026298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52039-28-8
Record name ST026298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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